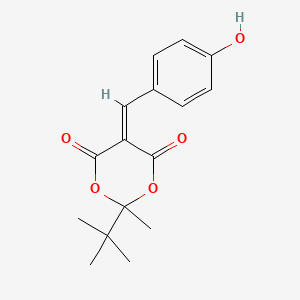
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in research as a tool to study various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and receptor binding. This compound is also used as a tool to study the mechanism of action of various drugs and to identify potential drug targets. Additionally, this compound has been used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.
Wirkmechanismus
The mechanism of action of 2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate involves its ability to bind to specific targets in biological systems. This compound is commonly used as a fluorescent probe due to its ability to emit light when excited by a specific wavelength of light. The emission of light is dependent on the binding of the compound to a specific target, which allows for the detection of various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. This compound is considered to be non-toxic and has low cytotoxicity. However, it is important to note that the effects of this compound may vary depending on the specific biological system being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate in lab experiments is its high sensitivity and specificity. This compound has a high binding affinity for specific targets, which allows for the detection of very small changes in biological processes. Additionally, this compound is easy to use and has a long shelf life.
One limitation of using this compound in lab experiments is its cost. This compound can be expensive to purchase, which may limit its use in certain research settings. Additionally, the use of this compound may require specialized equipment and expertise, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate in scientific research. One potential direction is the development of new diagnostic tools for diseases such as cancer and Alzheimer's. Additionally, this compound may be used in the development of new drugs and therapies for various diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a valuable tool in scientific research due to its high sensitivity and specificity. This compound has a wide range of applications in various fields and has the potential to lead to the development of new diagnostic tools and therapies for various diseases. Further research is needed to fully understand the potential of this compound and its future applications.
Synthesemethoden
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate is synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-morpholinecarboxamide to produce the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Eigenschaften
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14-6-8-15(9-7-14)19(22)24-17-5-3-2-4-16(17)18(21)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMPBBYAEFBHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)


![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)
